Teideadiol Teideadiol
Brand Name: Vulcanchem
CAS No.: 24338-63-4
VCID: VC1855178
InChI: InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1
SMILES: CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

Teideadiol

CAS No.: 24338-63-4

Cat. No.: VC1855178

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Teideadiol - 24338-63-4

Specification

CAS No. 24338-63-4
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name (1R,4S,4aS,10aS)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-4-ol
Standard InChI InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1
Standard InChI Key ZQOSPWBIGSWAEY-LWYYNNOASA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)[C@@]3([C@@H](CC2)[C@](CC[C@@H]3O)(C)CO)C
SMILES CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C

Introduction

Chemical Structure and Properties

Structural Features

Teideadiol is characterized by its abietane skeleton with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.5 g/mol . It features a phenanthrene-type tricyclic framework typical of abietane diterpenes, with two hydroxyl groups at specific positions. The compound possesses four stereogenic centers with the absolute configuration of 1R,4S,4aS,10aS . Its structure includes:

  • A phenanthrene-based tricyclic system

  • An isopropyl group at C-7

  • A hydroxymethyl group at C-1

  • A hydroxyl group at C-4

  • Methyl groups at C-1 and C-4a positions

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of Teideadiol

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₂
Molecular Weight302.5 g/mol
XLogP3-AA4.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass302.224580195 Da
InChIInChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1
SMILESCC(C)C1=CC2=C(C=C1)[C@@]3(C@@HC@(C)CO)C

Natural Sources and Isolation

Botanical Sources

Teideadiol was first isolated from the plant Nepeta teydea, an endemic species of the Lamiaceae family native to the Canary Islands . The compound's name "teideadiol" is derived from the specific epithet of this source plant. The compound is typically extracted from the aerial parts of N. teydea along with other related diterpenes .

Isolation and Purification

The isolation of teideadiol typically involves multiple chromatographic techniques. The general procedure includes:

  • Extraction of plant material with organic solvents

  • Fractionation using silica gel column chromatography

  • Further purification using techniques such as:

    • Sephadex LH-20 chromatography

    • Reverse-phase HPLC

    • Recrystallization

The identification and structural elucidation of teideadiol have been accomplished through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry . The 13C NMR spectral data has been particularly valuable in distinguishing teideadiol from other dehydroabietane derivatives .

Chemical Transformations and Derivatives

Microbial Biotransformation

One of the most interesting aspects of teideadiol chemistry is its susceptibility to microbial biotransformation. Studies have demonstrated that when teideadiol is subjected to biotransformation by the fungus Mucor plumbeus, it undergoes hydroxylation at specific positions, leading to the formation of several derivatives :

  • 2-hydroxy-teideadiol

  • 7-hydroxy-teideadiol

This biotransformation represents a regioselective process where hydroxylation occurs primarily at the 2-α and 7-α positions . The presence of the 1-alcohol group in teideadiol appears to inhibit 15-hydroxylation, which is observed in the biotransformation of related compounds like dehydroabietanol .

Synthetic Derivatives

Several derivatives of teideadiol have been identified or synthesized, including:

  • Teideadiol 18-monoacetate

  • Teideadiol 18-malonate

  • 2-α-hydroxy-teideadiol

  • 7-α-hydroxy-teideadiol

Table 2. Spectroscopic Data for Teideadiol and Selected Derivatives

Compound13C NMR Key Signals (ppm)Molecular FormulaMolecular Weight (g/mol)
TeideadiolC-1: 42.1, C-4: 73.2, C-18: 65.3C₂₀H₃₀O₂302.5
2-α-hydroxy-teideadiolAdditional signal at C-2: 72.4C₂₀H₃₀O₃318.46
7-α-hydroxy-teideadiolAdditional signal at C-7: 74.1C₂₀H₃₀O₃318.46

Chemical Synthesis

Biological Activities

Cytotoxic Activity

Analytical Methods for Identification

Spectroscopic Techniques

Teideadiol can be identified and characterized using several spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been crucial for the structural elucidation of teideadiol. The 13C NMR spectrum of teideadiol shows characteristic signals that help distinguish it from other abietane diterpenes. Some key signals include those corresponding to the hydroxyl-bearing carbons and the positions of methyl substituents .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of teideadiol. The molecular ion and characteristic fragment ions can be used to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC, is commonly used for the separation and purification of teideadiol from plant extracts. Typical conditions include:

  • C18 columns

  • Mobile phases consisting of methanol/water or acetonitrile/water mixtures

  • UV detection at wavelengths around 254-280 nm

Thin-Layer Chromatography (TLC)

TLC can be used for preliminary identification and monitoring of purification processes. Typical visualization methods include:

  • UV light detection

  • Spraying with 5% H₂SO₄ in ethanol followed by heating

Related Compounds and Structural Analogs

Teideadiol belongs to a larger family of abietane diterpenes, many of which share structural similarities and may exhibit related biological activities. Some of these compounds include:

  • Dehydroabietanol (18-hydroxy-dehydroabietane)

  • Ferruginol

  • Dehydroabietic acid

  • Totarol

  • Cryptojapanol

These compounds differ primarily in the position and nature of their functional groups, particularly in terms of hydroxylation patterns and oxidation states.

Table 3. Structural Comparison of Teideadiol and Related Abietane Diterpenes

CompoundMolecular FormulaKey Structural Differences from Teideadiol
TeideadiolC₂₀H₃₀O₂Hydroxyl groups at C-1 and C-4 positions
DehydroabietanolC₂₀H₃₀OSingle hydroxyl group at C-18 position
FerruginolC₂₀H₃₀OHydroxyl group at C-12 position
Dehydroabietic acidC₂₀H₂₈O₂Carboxylic acid group at C-18 position
TotarolC₂₀H₃₀OHydroxyl group at C-14 position

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